N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 2034480-75-4
VCID: VC4377465
InChI: InChI=1S/C25H26N4O2S/c1-4-17-9-8-12-19(13-17)27-21(30)15-32-25-28-22-20(18-10-6-5-7-11-18)14-26-23(22)24(31)29(25)16(2)3/h5-14,16,26H,4,15H2,1-3H3,(H,27,30)
SMILES: CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4
Molecular Formula: C25H26N4O2S
Molecular Weight: 446.57

N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 2034480-75-4

Cat. No.: VC4377465

Molecular Formula: C25H26N4O2S

Molecular Weight: 446.57

* For research use only. Not for human or veterinary use.

N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide - 2034480-75-4

Specification

CAS No. 2034480-75-4
Molecular Formula C25H26N4O2S
Molecular Weight 446.57
IUPAC Name N-(3-ethylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C25H26N4O2S/c1-4-17-9-8-12-19(13-17)27-21(30)15-32-25-28-22-20(18-10-6-5-7-11-18)14-26-23(22)24(31)29(25)16(2)3/h5-14,16,26H,4,15H2,1-3H3,(H,27,30)
Standard InChI Key WXTYWUGSUARRFX-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4

Introduction

Overview of the Compound

N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that appears to belong to the class of heterocyclic compounds. Its structure includes:

  • A pyrrolo[3,2-d]pyrimidine core, which is a bicyclic system containing nitrogen atoms.

  • Functional groups such as an isopropyl group, a phenyl ring, and a thioacetamide moiety.

  • Substituents like an ethyl group on the phenyl ring.

This structural complexity suggests potential utility in medicinal chemistry, particularly in drug design.

Key Functional Groups

  • Pyrrolo[3,2-d]pyrimidine Core: This scaffold is often explored in pharmaceuticals due to its bioactivity and ability to interact with biological targets like enzymes and receptors.

  • Thioacetamide Group: The sulfur atom may contribute to binding interactions with metal-containing enzymes or proteins.

  • Phenyl and Isopropyl Substituents: These groups can influence lipophilicity and binding affinity.

Potential Applications

Compounds with similar structures are often studied for:

  • Anticancer Activity: Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as kinase inhibitors.

  • Anti-inflammatory Properties: The thioacetamide group might interact with enzymes like cyclooxygenase or lipoxygenase.

  • Antimicrobial Activity: Heterocyclic compounds frequently exhibit antibacterial or antifungal effects.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions.

  • Introduction of substituents via nucleophilic substitution or coupling reactions.

  • Attachment of the thioacetamide group using thiol reagents.

Example Reaction Scheme (Hypothetical)

StepReagent/ConditionProduct
1Cyclization of suitable precursorsPyrrolo[3,2-d]pyrimidine intermediate
2Alkylation with ethylphenylamineN-(3-Ethylphenyl) derivative
3Thiolation with acetamide derivativesFinal compound

Analytical Characterization

Characterization of this compound would involve:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation (e.g., 1H^1H and 13C^13C).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O and C-S stretches).

  • X-ray Crystallography: For detailed structural analysis.

In Silico Studies

Molecular docking could predict interactions with biological targets like enzymes or receptors.

In Vitro Assays

Biological activity could be tested against:

  • Cancer cell lines to evaluate cytotoxicity.

  • Enzymes like kinases or oxidases for inhibition studies.

  • Pathogenic bacteria or fungi for antimicrobial properties.

Data Table (Hypothetical)

PropertyValue/Description
Molecular FormulaC22H24N4O2S
Molecular Weight~408 g/mol
Melting PointNot available
SolubilityLikely soluble in organic solvents
Predicted LogP~4 (suggesting lipophilicity)
Bioactivity PotentialAnticancer, anti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator